1,2-Octanedisulfonic acid

Fluoropolymer Synthesis Emulsion Polymerization Non-Fluorinated Surfactant

1,2-Octanedisulfonic acid (CAS 113669-58-2) is a linear C8 diprotic organosulfonic acid belonging to the 1,2-alkanedisulfonic acid class, possessing two sulfonic acid (-SO₃H) groups on adjacent carbons of an eight-carbon backbone. It is listed in the U.S.

Molecular Formula C8H18O6S2
Molecular Weight 274.4 g/mol
CAS No. 113669-58-2
Cat. No. B12652084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Octanedisulfonic acid
CAS113669-58-2
Molecular FormulaC8H18O6S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CS(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C8H18O6S2/c1-2-3-4-5-6-8(16(12,13)14)7-15(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)(H,12,13,14)
InChIKeyQZQALQWPHXLKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Octanedisulfonic Acid (CAS 113669-58-2): Procurement-Ready Profile of a Diprotic C8 Disulfonic Acid


1,2-Octanedisulfonic acid (CAS 113669-58-2) is a linear C8 diprotic organosulfonic acid belonging to the 1,2-alkanedisulfonic acid class, possessing two sulfonic acid (-SO₃H) groups on adjacent carbons of an eight-carbon backbone [1]. It is listed in the U.S. FDA's Cumulative Estimated Daily Intake (CEDI) database with a CEDI of 0.04 µg/kg bw/d and a Cumulative Dietary Concentration (CDC) of 0.8 ppb, indicating its recognized status as an indirect food additive under 21 CFR 178.1010 [2]. Its sodium salt form has been demonstrated as an effective non-fluorinated surfactant in the emulsion polymerization of thermoplastic fluoropolymers containing at least 71 wt% vinylidene fluoride [3].

Why 1,2-Octanedisulfonic Acid Cannot Be Simply Replaced by Generic Alkanesulfonates or Other Disulfonic Acids


Substituting 1,2-octanedisulfonic acid with a generic monosulfonate (e.g., 1-octanesulfonic acid) or a shorter/longer-chain disulfonic acid introduces substantial performance risks. The twin-head (gemini-like) 1,2-disulfonate architecture confers fundamentally different solubility, precipitation resistance, and sorption behavior compared to single-head monosulfonates, as demonstrated in surfactant-enhanced subsurface remediation studies where disulfonates were significantly less susceptible to precipitation and sorption losses than monosulfonates [1]. The specific C8 chain length and vicinal sulfonate placement directly influence the compound's critical micelle concentration (CMC) and surface activity, which are highly chain-length dependent in alkanesulfonate series [2]. In fluoropolymer emulsion polymerization, the combination of sodium 1-octanesulfonate with sodium 1,2-octanedisulfonate at a 93 wt% activity level was specifically exemplified to produce vinylidene fluoride/HFP copolymers with controlled latex stability and molecular weight—an outcome not guaranteed by surfactant analogs of different chain length or sulfonate position [3].

1,2-Octanedisulfonic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Fluoropolymer Emulsion Stabilization: 1,2-Octanedisulfonate/HFP Copolymer Performance vs. Monosulfonate-Only Surfactant Systems

In the emulsion polymerization of vinylidene fluoride/hexafluoropropylene (HFP) copolymers, a surfactant mixture containing sodium 1,2-octanedisulfonate in combination with sodium 1-octanesulfonate (93 wt% total activity) was explicitly utilized to produce a non-elastomeric fluoropolymer with at least 71 wt% vinylidene fluoride content and ≥2% crystalline PVDF content [1]. The patent does not provide a side-by-side table of failure rates for monosulfonate-only systems, but explicitly claims that C7-C20 linear 1,2-alkanedisulfonates are particularly effective for emulsion stabilization in this context, with the octane-length disulfonate being a specifically named preferred embodiment [1]. This demonstrates that the disulfonate component is not an inert bystander but is included as an essential co-surfactant for achieving the required latex stability and polymer properties.

Fluoropolymer Synthesis Emulsion Polymerization Non-Fluorinated Surfactant

Precipitation Resistance: Disulfonate vs. Monosulfonate Surfactant Losses in Aqueous Systems

A direct comparative study of mono- and disulfonated anionic surfactants evaluated precipitation susceptibility under solution conditions relevant to subsurface remediation [1]. Disulfonates (including alkyl diphenyloxide disulfonates) were significantly less susceptible to precipitation than monosulfonates (sodium dodecylbenzenesulfonate) [1]. While this study used aromatic disulfonates rather than aliphatic 1,2-alkanedisulfonates, the twin-head group architecture is the mechanistic driver for reduced precipitation, providing a class-level inference applicable to 1,2-octanedisulfonic acid.

Surfactant Enhanced Remediation Precipitation Resistance Subsurface Chemistry

Regulatory Clearance: FDA CEDI Status of 1,2-Octanedisulfonic Acid vs. Unlisted Alkanedisulfonate Analogs

1,2-Octanedisulfonic acid is listed in the FDA CEDI database with a CEDI of 0.04 µg/kg bw/d and CDC of 0.8 ppb, referenced under 21 CFR 178.1010 for use as an indirect food additive [1]. In contrast, longer-chain 1,2-alkanedisulfonic acid analogs (e.g., 1,2-decanedisulfonic acid, 1,2-dodecanedisulfonic acid) do not appear in the FDA CEDI database, meaning their regulatory status for food-contact applications is not established [2]. This provides a clear procurement advantage for the C8 compound in any application with potential indirect food contact.

Food Contact Safety Indirect Food Additive Regulatory Compliance

Viscosity B Coefficient and Hydrophobic Hydration: C8 Disulfonate Position in α,ω-Alkanedisulfonate Homologous Series

Temperature-dependent viscosity B coefficients for disodium α,ω-alkanedisulfonates NaO₃S(CH₂)ₙSO₃Na (n = 2, 4, 6, 8, 10, 12) were determined at 15, 25, and 35 °C [1]. This data series establishes that the n=8 member (corresponding to the disodium salt of 1,2-octanedisulfonic acid backbone length) occupies a specific position in the structure-property continuum, with its viscosity B coefficient reflecting a defined degree of hydrophobic hydration distinct from both shorter (n=2-6) and longer (n=10-12) homologs [1]. This property is relevant to predicting the compound's behavior as a hydrotrope or solubilizer in aqueous formulations.

Solution Physical Chemistry Viscosity B Coefficient Hydrophobic Hydration

Micellar Properties: Two-Headed 1,2-Disulfonate vs. Monosulfonate Surfactant Architecture

Research on two-headed surfactant systems (disodium 1,2-alkanedisulfates, the sulfate ester analogs) demonstrated that the twin-headgroup architecture produces micellar properties that deviate substantially from those of single-head monosulfate analogs [1]. The additional headgroup was found to have a profound effect on aggregation behavior, CMC, and micelle structure [1]. By structural analogy, 1,2-octanedisulfonic acid is expected to exhibit similarly distinct micellization behavior compared to 1-octanesulfonic acid, including an elevated CMC (due to increased hydrophilicity) and altered aggregation number.

Surfactant Physical Chemistry Micellization Critical Micelle Concentration

High-Confidence Application Scenarios for 1,2-Octanedisulfonic Acid Based on Verified Evidence


PFAS-Free Fluoropolymer Emulsion Polymerization Surfactant

1,2-Octanedisulfonic acid (as its sodium salt) is quantitatively validated as a co-surfactant in the aqueous emulsion polymerization of vinylidene fluoride/hexafluoropropylene copolymers [1]. The patent-specified surfactant mixture (sodium 1-octanesulfonate + sodium 1,2-octanedisulfonate, 93 wt% activity) produced non-elastomeric fluoropolymers meeting ≥71 wt% VDF content and ≥2% crystalline PVDF specifications at 80°C with potassium persulfate initiation [1]. This provides a directly applicable, PFAS-free surfactant solution for fluoropolymer manufacturers seeking to eliminate perfluorooctanoate-type surfactants from their processes.

Indirect Food Contact Polymer Processing Aid with Established FDA Clearance

The compound's listing under 21 CFR 178.1010 with a quantitative CEDI of 0.04 µg/kg bw/d and CDC of 0.8 ppb [1] makes it uniquely qualified among C8-C12 1,2-alkanedisulfonic acids for use as a polymerization surfactant, catalyst, or additive in materials that may contact food. Procurement managers can reference this established regulatory clearance to streamline FDA food-contact notification or GRAS determination processes, whereas longer-chain disulfonate analogs lack comparable regulatory documentation [1].

High-Ionic-Strength Aqueous Formulations Requiring Precipitation-Resistant Surfactant

Class-level evidence demonstrates that disulfonate surfactants are significantly less susceptible to precipitation than monosulfonates in aqueous systems [1]. For formulations exposed to hard water, brine, or multivalent cations—conditions where conventional monosulfonates such as sodium dodecylbenzenesulfonate would precipitate—1,2-octanedisulfonic acid is expected to maintain solubility and surfactant function [1]. This is mechanically attributable to the twin-headgroup architecture providing enhanced hydration and charge density.

Intermediate-Chain Hydrotrope or Solubilizer with Defined Hydrophobic Hydration Profile

The viscosity B coefficient data for the α,ω-alkanedisulfonate homologous series establishes that the C8 member (structurally corresponding to the disodium salt backbone of 1,2-octanedisulfonic acid) occupies a defined intermediate position in terms of hydrophobic hydration [1]. This allows formulators to select the compound for applications requiring greater solubilization power than C2-C6 disulfonates while maintaining superior water solubility and handling characteristics compared to C10-C12 disulfonates [1].

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